5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine
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Overview
Description
5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine is a compound that features a piperazine ring and an oxadiazole ring. The presence of these heterocyclic structures makes it an interesting molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine typically involves the formation of the oxadiazole ring followed by the introduction of the piperazine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The piperazine ring can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxadiazole ring can interact with enzymes and other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(4-methylpiperazin-2-yl)aniline
- (4-Methylpiperazin-2-yl)methanol
- 6-(4-Methylpiperazin-2-yl)pyrimidin-4-ol
Uniqueness
5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine is unique due to the combination of the piperazine and oxadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
5-(4-methylpiperazin-2-yl)-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-12-3-2-9-5(4-12)6-10-7(8)11-13-6/h5,9H,2-4H2,1H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFSTXSFCWTGMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=NC(=NO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563512 |
Source
|
Record name | 5-(4-Methylpiperazin-2-yl)-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129594-98-5 |
Source
|
Record name | 5-(4-Methylpiperazin-2-yl)-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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